molecular formula C25H21N5O2S B2987154 4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207041-99-3

4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2987154
CAS RN: 1207041-99-3
M. Wt: 455.54
InChI Key: UEVFXUUMIOWULZ-UHFFFAOYSA-N
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Description

4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine, also known as ETT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery, particularly in the field of cancer research. In

Scientific Research Applications

Antimicrobial Activities

Research has shown that certain triazole derivatives, including those similar in structure to the compound , exhibit antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with moderate to good activity against test microorganisms Molecules. Similarly, Liao et al. (2017) developed 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, demonstrating promising antibacterial activity against certain bacteria, surpassing the effectiveness of commercial antibacterial agents Journal of Heterocyclic Chemistry.

Anticancer Evaluation

The compound's derivatives have also been explored for their anticancer potential. Yakantham et al. (2019) designed and synthesized thiazol-4-amine derivatives, testing them against various human cancer cell lines. The compounds showed good to moderate activity, indicating their potential as anticancer agents Russian Journal of General Chemistry.

Antitumor Activity

Further research into similar compounds has revealed antitumor properties. A study by Ye Jiao et al. (2015) involved the synthesis of a thiazol-2-amine derivative with demonstrated good antitumor activity against the Hela cell line, suggesting its potential in cancer treatment Chinese Journal of Structural Chemistry.

Corrosion Inhibition

Thiazole and triazole derivatives have also found applications in corrosion inhibition. Kaya et al. (2016) conducted a study on the inhibition performances of thiazole and thiadiazole derivatives against iron corrosion, combining experimental and theoretical approaches. The results indicated significant inhibition efficiency, showcasing the utility of these compounds in protecting metals from corrosion Journal of Molecular Liquids.

Mechanism of Action

Target of Action

The compound, also known as 5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine, is a derivative of thiazole and triazole . Thiazoles and triazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . They are readily capable of binding in the biological system with a variety of enzymes and receptors . .

Mode of Action

Thiazole and triazole derivatives are known to interact with their targets, leading to a variety of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole and triazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.

Result of Action

Thiazole and triazole derivatives are known to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name

5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c1-2-31-19-12-8-17(9-13-19)22-16-33-25(27-22)23-24(26)30(29-28-23)18-10-14-21(15-11-18)32-20-6-4-3-5-7-20/h3-16H,2,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFXUUMIOWULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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